

In-depth Technical Guide: 4-amino-N-isopropylbenzenesulfonamide (CAS 53668-35-2)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-amino-N-isopropylbenzenesulfonamide

Cat. No.: B185396

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Notice: Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed technical information regarding the synthesis, biological activity, mechanism of action, and experimental protocols for **4-amino-N-isopropylbenzenesulfonamide** (CAS 53668-35-2) is not publicly available at this time. The information presented herein is based on general knowledge of related benzenesulfonamide compounds and publicly accessible basic chemical data.

Chemical Identity and Properties

4-amino-N-isopropylbenzenesulfonamide is a chemical compound belonging to the sulfonamide class. Benzenesulfonamides are a well-established group of compounds with a wide range of applications in medicinal chemistry.

Table 1: Physicochemical Properties of **4-amino-N-isopropylbenzenesulfonamide**

Property	Value	Source
CAS Number	53668-35-2	N/A
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	N/A
Molecular Weight	214.29 g/mol	N/A
IUPAC Name	4-amino-N-(propan-2-yl)benzenesulfonamide	N/A
Synonyms	4-amino-N-isopropylbenzenesulfonamide	N/A
Appearance	Not specified in available literature	N/A
Solubility	Not specified in available literature	N/A
Melting Point	Not specified in available literature	N/A
Boiling Point	Not specified in available literature	N/A

Potential Biological Activity and Mechanism of Action (Hypothesized)

While no specific biological data for **4-amino-N-isopropylbenzenesulfonamide** has been found, the general structure of 4-aminobenzenesulfonamides is a well-known pharmacophore. Many compounds with this core structure are known to act as carbonic anhydrase inhibitors.

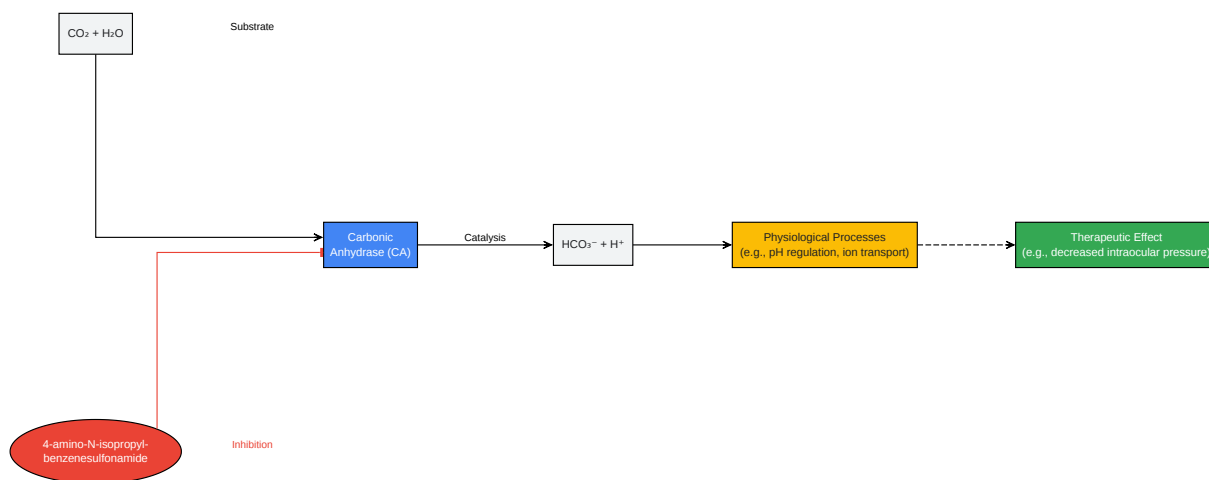
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in various conditions such as glaucoma, epilepsy, and certain types of cancer.

Hypothesized Mechanism of Action:

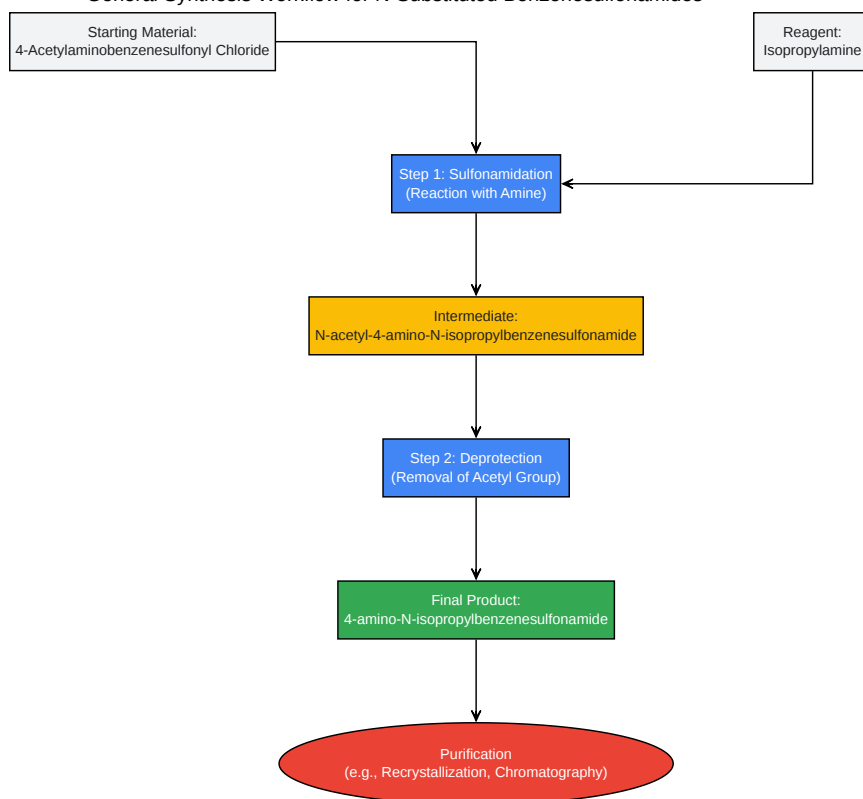
It is plausible that **4-amino-N-isopropylbenzenesulfonamide** could act as a carbonic anhydrase inhibitor. The primary sulfonamide group ($-\text{SO}_2\text{NH}_2$) is crucial for this activity, as the deprotonated sulfonamide anion can coordinate to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule and thereby inhibiting its catalytic activity. The N-isopropyl group and the 4-amino group on the benzene ring would influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding affinity and selectivity for different carbonic anhydrase isoforms.

Signaling Pathway Diagram (Hypothetical):

Hypothetical Carbonic Anhydrase Inhibition Pathway



General Synthesis Workflow for N-Substituted Benzenesulfonamides



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com